molecular formula C11H12FIO2 B3104089 Tert-butyl 2-fluoro-6-iodobenzoate CAS No. 146014-71-3

Tert-butyl 2-fluoro-6-iodobenzoate

Cat. No.: B3104089
CAS No.: 146014-71-3
M. Wt: 322.11 g/mol
InChI Key: WAWODSZRJQRWBH-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-6-iodobenzoate is a useful research compound. Its molecular formula is C11H12FIO2 and its molecular weight is 322.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-fluoro-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWODSZRJQRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Pathways of Tert Butyl 2 Fluoro 6 Iodobenzoate

Transition Metal-Catalyzed Transformations

The presence of a carbon-iodine bond in tert-butyl 2-fluoro-6-iodobenzoate makes it particularly amenable to a wide array of transition metal-catalyzed reactions. The C-I bond is weaker than C-Br and C-Cl bonds, facilitating oxidative addition, which is often the initial and rate-determining step in many catalytic cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. sigmaaldrich.com this compound is an excellent substrate for these reactions due to the high reactivity of the aryl iodide moiety.

The initial step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. youtube.com The rate and success of this step are significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.

For this compound, the ortho-fluoro and ortho-iodo substituents, along with the bulky tert-butyl ester group, exert significant stereoelectronic effects. The fluorine atom, being highly electronegative, has an electron-withdrawing inductive effect, which can influence the electron density at the carbon atom of the C-I bond. Studies on related aryl halides have shown that electron-withdrawing groups can affect the rate of oxidative addition. researchgate.net The steric bulk of the adjacent iodine atom and the tert-butyl ester group can also impact the approach of the palladium catalyst. However, the C-I bond is the most reactive site for oxidative addition.

The mechanism of oxidative addition of aryl iodides can proceed through different pathways, including a three-center concerted mechanism or a halogen-atom abstraction pathway. nih.gov The specific pathway and its kinetics are influenced by the nature of the palladium catalyst, the ligands, and the substrate itself. The presence of ortho substituents can favor certain geometries in the transition state of the oxidative addition. For instance, studies on the oxidative addition of aryl halides to Ni(0) centers, a related transition metal, have highlighted the profound influence of ligand denticity and electronic properties on the reaction mechanism and outcome. researchgate.netnih.gov In the case of palladium, the choice of phosphine (B1218219) ligands is crucial in overcoming the steric hindrance and facilitating the oxidative addition step.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. youtube.comyoutube.com this compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids.

The general catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The presence of a base is essential for the activation of the organoboron species. youtube.com

For sterically hindered substrates like this compound, the choice of palladium catalyst and ligands is critical to achieve high yields. acs.org Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. dicp.ac.cn The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules. youtube.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Partners for Aryl Halides

Boronic Acid/EsterAryl Halide TypeCatalyst SystemResulting Bond
Phenylboronic acidAryl IodidePd(OAc)₂ / Phosphine LigandC(sp²) - C(sp²)
AlkyltrifluoroboratesAryl HalidePdCl₂(dppf)C(sp²) - C(sp³)
Vinylboronic acidAryl BromidePd(PPh₃)₄C(sp²) - C(sp²) (vinyl)
Heteroarylboronic acidAryl ChloridePd₂(dba)₃ / Biarylphosphine LigandC(sp²) - C(sp²) (heteroaryl)

This table presents generalized examples and not specific experimental data for this compound.

The Negishi cross-coupling reaction provides another efficient route for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. uni-muenchen.de Organozinc reagents are known for their high functional group tolerance and reactivity. d-nb.infosigmaaldrich.com

The reaction of this compound with an organozinc reagent would proceed through a catalytic cycle similar to other palladium-catalyzed cross-couplings. The high reactivity of the C-I bond ensures efficient oxidative addition. The subsequent transmetalation with the organozinc reagent is typically fast. The development of specialized ligands has enabled the coupling of even sterically hindered and electron-deficient or -rich aryl halides. nih.govacs.org This makes the Negishi coupling a suitable method for the derivatization of this compound with a variety of alkyl, alkenyl, and aryl groups. organic-chemistry.org

Table 2: Scope of Negishi Cross-Coupling with Aryl Halides

Organozinc ReagentAryl Halide SubstrateCatalyst/Ligand ExampleFunctional Group Tolerance
Alkylzinc halidesAryl Iodides, Bromides, ChloridesPd₂(dba)₃ / PCyp₃Esters, amides, nitriles
Arylzinc halidesortho-Substituted Aryl BromidesPd(OAc)₂ / CPhosElectron-withdrawing & -donating groups
Alkenylzinc halidesPrimary Alkyl IodidesPd₂(dba)₃ / PCyp₃High
Secondary Alkylzinc halidesHeteroaryl HalidesBiarylphosphine LigandsGood for electron-deficient heterocycles

This table illustrates the general scope of the Negishi reaction and does not represent specific results for this compound.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. libretexts.org

The catalytic cycle for the Stille reaction mirrors that of other cross-coupling reactions. wikipedia.org The reaction of this compound with an organostannane would be initiated by the oxidative addition of the C-I bond to the palladium catalyst. The transmetalation step, which can be the rate-determining step, is followed by reductive elimination. The use of sterically demanding substrates is possible, although it may require specific catalysts or reaction conditions to achieve high efficiency. nih.govresearchgate.net

Table 3: Overview of Stille Cross-Coupling Reaction Parameters

Organostannane Partner (R¹)Electrophile Partner (R²-X)Typical Palladium CatalystKey Features
Aryl-Sn(Alkyl)₃Aryl Iodides, Bromides, TriflatesPd(PPh₃)₄Wide functional group tolerance
Alkenyl-Sn(Alkyl)₃Acyl ChloridesPdCl₂(PPh₃)₂Forms ketones
Alkynyl-Sn(Alkyl)₃Vinyl HalidesPd(OAc)₂ / LigandStereospecific
Allyl-Sn(Alkyl)₃Benzyl HalidesPd₂(dba)₃Mild reaction conditions

This table provides a general overview of the Stille reaction and is not based on specific experimental data for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science. youtube.com

The reaction of this compound with various primary or secondary amines would be expected to proceed efficiently due to the reactive C-I bond. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. wikipedia.org

A critical aspect of the Buchwald-Hartwig amination, especially for sterically hindered substrates like this compound, is the design of the phosphine ligand. nih.gov Bulky, electron-rich biaryl phosphine ligands have been developed to facilitate the reductive elimination step, which can be challenging for sterically demanding substrates. mit.edu These ligands stabilize the palladium center and promote the desired bond formation. The choice of base and solvent also plays a crucial role in the efficiency of the reaction. nih.gov

Table 4: Ligand Generations in Buchwald-Hartwig Amination

Ligand GenerationRepresentative LigandsSubstrate Scope Enhancement
First GenerationP(o-tolyl)₃Basic feasibility with aryl bromides
Bidentate LigandsBINAP, DPEPhosImproved reactivity for aryl iodides and triflates
Bulky MonophosphinesBiaryl Phosphines (e.g., XPhos, SPhos)High activity for aryl chlorides and sterically hindered substrates
Specialized LigandsJosiphos-type, t-BuBrettPhosCoupling of challenging amine classes and substrates

This table outlines the general evolution of ligand design in Buchwald-Hartwig amination.

Norbornene-Mediated Cascade Reactions (Catellani-Type Chemistry)

The Catellani reaction is a powerful palladium-catalyzed process that enables the sequential functionalization of an aryl halide at both the ortho and ipso positions. nih.gov This domino reaction is mediated by a transient directing group, most commonly norbornene, which facilitates a cascade of oxidative addition, C-H activation, and cross-coupling steps. wikipedia.orgaablocks.com this compound is an ideal substrate for this chemistry due to the presence of the reactive carbon-iodine bond and an available ortho C-H bond for functionalization.

The catalytic cycle of the Catellani reaction, as it applies to this compound, is initiated by the oxidative addition of the carbon-iodine bond to a palladium(0) complex. wikipedia.orgaablocks.com This step is generally facile for aryl iodides and results in the formation of a square planar arylpalladium(II) intermediate.

The key mechanistic steps are outlined below:

Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the C–I bond of this compound to form an arylpalladium(II) halide intermediate. aablocks.comnih.gov

Norbornene Insertion: The arylpalladium(II) species undergoes a migratory insertion (carbopalladation) with a molecule of norbornene. wikipedia.org The resulting aryl-norbornyl-palladium complex is conformationally constrained. Due to Bredt's rule, β-hydride elimination from the bridgehead position is prevented, and the trans relationship between the palladium and the other accessible β-hydrogen also inhibits this common decomposition pathway. wikipedia.org

C-H Activation: The steric constraints of the norbornyl group position the palladium center in close proximity to the ortho C-H bond of the original aromatic ring. This geometry facilitates an intramolecular electrophilic C-H activation or palladation step, often assisted by a base, to form a five-membered palladacycle. nih.govwikipedia.org This key intermediate is known as an aryl-norbornyl palladacycle (ANP). nih.gov

StepDescriptionIntermediate Formed
1. Oxidative Addition Pd(0) inserts into the C-I bond of the substrate.Arylpalladium(II) complex
2. Norbornene Insertion Migratory insertion of norbornene into the Aryl-Pd bond.Aryl-norbornyl-palladium complex
3. C-H Activation Intramolecular palladation at the ortho C-H bond.Aryl-norbornyl palladacycle (ANP)

The aryl-norbornyl palladacycle (ANP) is the central hub of the Catellani reaction, acting as a scaffold that directs subsequent functionalization steps. nih.gov In the case of this compound, the ANP intermediate securely holds the aromatic core in place, allowing for a second oxidative addition to occur at the palladium(II) center.

Following the formation of the Pd(IV) intermediate, the catalytic cycle proceeds through reductive elimination, a step that forms a new carbon-carbon bond. wikipedia.orgwikipedia.org The newly introduced group (from the electrophile) couples with the aryl group at the original ortho position. This process reduces the palladium center from Pd(IV) back to Pd(II). wikipedia.org

The final stages of the cycle involve the extrusion of the norbornene molecule, a step often referred to as β-carbon elimination, which regenerates an arylpalladium(II) species. wikipedia.org This species can then undergo a terminating cross-coupling reaction (such as Suzuki or Heck reactions) at the ipso position, or reductive elimination with a hydride source, to release the final multifunctionalized product and regenerate the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnumberanalytics.com

Nickel-Catalyzed Reactions, Drawing Analogies from Related Fluoroaromatics

While palladium has historically dominated Catellani-type reactions, nickel catalysis has emerged as a cost-effective and sometimes mechanistically distinct alternative. nih.gov For a substrate like this compound, nickel catalysis could offer complementary reactivity, particularly concerning the activation of the C-F bond.

Drawing analogies from studies on related fluoroaromatics, nickel-catalyzed reactions often proceed through different intermediates and can exhibit unique selectivity. beilstein-archives.org While palladium-catalyzed Catellani reactions typically involve Pd(0)/Pd(II)/Pd(IV) cycles, nickel-catalyzed analogues may proceed via Ni(0)/Ni(II) or involve single-electron transfer (SET) pathways, especially with aryl iodide substrates. nih.gov

Research on nickel-catalyzed cross-coupling of other fluoroaromatic compounds, such as 2-fluorobenzofurans, has shown that C-F bond activation can be achieved. beilstein-archives.org A proposed mechanism in some nickel-catalyzed couplings involves the formation of a nickelacyclopropane intermediate, which then undergoes further reaction, rather than a direct oxidative addition of the C-F bond. beilstein-archives.org In the context of this compound, the C-I bond would be the primary site of oxidative addition due to its much lower bond dissociation energy compared to the C-F bond. However, the presence of the fluoro group can still influence catalyst behavior. For instance, in nickel-catalyzed N-arylation reactions, the choice of ligands and bases is critical to prevent side reactions promoted by the fluoride (B91410) anion that can be generated. nih.govresearchgate.net

FeaturePalladium CatalysisNickel Catalysis (Analogous Systems)
Typical Catalytic Cycle Pd(0) / Pd(II) / Pd(IV) nih.govNi(0) / Ni(II); may involve SET pathways nih.gov
Substrate Reactivity Highly effective for aryl iodides aablocks.comCan be effective but may lead to side products with aryl iodides nih.gov
C-F Bond Activation Generally not reactive towards C-F bondsPossible under specific conditions, often via unique mechanisms beilstein-archives.org
Cost & Abundance High cost, less abundantLower cost, more abundant

Hypervalent Iodine Chemistry Applications

The carbon-iodine bond in this compound also allows it to serve as a precursor in hypervalent iodine chemistry. Hypervalent iodine compounds are reagents in which the iodine atom exceeds the standard octet of electrons in its valence shell, typically existing in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state. wikipedia.org These species are highly valuable in organic synthesis as they are powerful, yet environmentally benign, oxidizing agents and electrophiles. princeton.edu

Instead of isolating often unstable hypervalent iodine reagents, they can be generated in situ from a catalytic amount of an aryl iodide precursor, such as this compound, in the presence of a terminal oxidant. dntb.gov.uaresearchgate.net

Generation of Iodine(III) Species: An iodine(III) species, such as an aryl-λ³-iodane, can be formed by oxidizing the iodo group of this compound. dntb.gov.ua Common oxidants for this purpose include peracids like m-chloroperbenzoic acid (m-CPBA) or Oxone. beilstein-journals.orgorganic-chemistry.org Depending on the reaction conditions and additives (e.g., acetic acid, trimethylsilyl (B98337) chloride), various iodine(III) reagents like diacetoxyiodoarenes (ArI(OAc)₂) or dichloroiodoarenes (ArICl₂) can be formed in situ. wikipedia.orguab.catrsc.org These reagents can mediate a wide range of oxidative transformations. princeton.edu

Generation of Iodine(V) Species: Stronger oxidation of the iodo group can lead to the formation of iodine(V) species, or λ⁵-iodanes, such as ioxyarenes (ArIO₂). wikipedia.org These are typically generated using stronger oxidants or harsher conditions. Ioxyarenes are powerful oxygen-transfer agents used in various oxidation reactions.

The in-situ generation of these hypervalent iodine species from this compound allows it to be used catalytically in reactions like the α-functionalization of ketones, the oxidation of alcohols, and oxidative coupling reactions, expanding its synthetic utility beyond metal-catalyzed cross-couplings. dntb.gov.uaorganic-chemistry.org

Target SpeciesTypical Oxidant(s)Application
Iodine(III) (λ³-iodane) m-CPBA, Oxone, Peracetic acid dntb.gov.uabeilstein-journals.orgorganic-chemistry.orgElectrophilic additions, oxidative functionalizations princeton.edu
Iodine(V) (λ⁵-iodane) Stronger oxidants (e.g., excess Oxone, potassium bromate)Oxygen-transfer reactions, more potent oxidations wikipedia.org

Role of Ortho-Substituents in Modulating Reactivity and Selectivity of Hypervalent Iodine Catalysts

This compound serves as a valuable precursor for the generation of hypervalent iodine(III) reagents. The ortho-substituents, namely the fluorine and the tert-butyl ester group, play a critical role in modulating the reactivity and selectivity of the resulting hypervalent iodine species.

The presence of ortho-substituents can induce a significant out-of-plane distortion in the geometry of the hypervalent iodine reagent. rsc.org This steric strain can destabilize the hypervalent iodine compound, making it more reactive. frontiersin.org For instance, ortho-substitution has been shown to accelerate reactions such as the α-oxytosylation of ketones. rsc.org The introduction of an electron-withdrawing group in the ortho-position, such as the ester in this compound, can also suppress the overoxidation of the desired iodine(III) product to an iodine(V) species. acs.org

Furthermore, the ortho-substituents can influence the selectivity of reactions catalyzed by the in situ generated hypervalent iodine species. In some cases, hypervalent iodine intermediates can guide electrophilic substitution to the para-position, altering the expected ortho-selectivity. beilstein-journals.org The nature of the ortho-substituent can also impact the stability and solubility of the hypervalent iodine reagent.

Table 1: Effect of Ortho-Substituents on Hypervalent Iodine Reagent Reactivity

Ortho-SubstituentEffect on Reactivity/SelectivityReference
Sterically bulky groupsIncreased reactivity due to steric strain and destabilization of the hypervalent bond. rsc.orgfrontiersin.org
Electron-withdrawing groupsCan suppress overoxidation to I(V) species. acs.org
Coordinating groupsCan lead to the formation of pseudocyclic hypervalent iodine compounds with improved stability and solubility.
Benzyl groupsCan alter regioselectivity from ortho to para in certain electrophilic substitutions. beilstein-journals.org

This table provides a generalized summary of ortho-substituent effects on hypervalent iodine reagents. Specific outcomes can vary depending on the full molecular structure and reaction conditions.

Ligand-Coupling Processes in Oxidative Transformations

The reactions of hypervalent iodine compounds, including those derived from this compound, often proceed through mechanisms analogous to those of transition metals, involving steps like oxidative addition, ligand exchange, and reductive elimination or ligand coupling. acs.org These processes are central to the use of hypervalent iodine reagents in a wide array of oxidative transformations. nih.govnih.gov

In a typical catalytic cycle, the iodoarene precursor is first oxidized to a hypervalent iodine(III) species. This active species can then undergo ligand exchange with a suitable nucleophile. The final product-forming step is often a reductive elimination, where two ligands coupled together are released from the iodine center, regenerating the initial iodine(I) species. This ligand-coupling process allows for the formation of new carbon-carbon and carbon-heteroatom bonds. frontiersin.org

Hypervalent iodine reagents have been successfully employed as oxidants in palladium-catalyzed C-H functionalization reactions and as arylating agents in Heck-type cross-coupling reactions. nih.gov They have also been utilized in the difunctionalization of alkenes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing tert-butyl benzoate (B1203000) group. The presence of two different halogen substituents, fluorine and iodine, introduces competitive pathways for substitution.

In the context of SNAr reactions, the relative leaving group ability of halogens is often inverted compared to SN1 and SN2 reactions. For SNAr, the typical reactivity order is F > Cl > Br > I. researchgate.net This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a stabilized carbanionic intermediate (a Meisenheimer complex). The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond and effectively stabilizes the negative charge in the transition state and the intermediate, thereby accelerating the rate of nucleophilic attack.

Therefore, in SNAr reactions involving this compound, the fluorine atom is generally expected to be the more reactive leaving group compared to the iodine atom. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

The tert-butyl benzoate group, being an electron-withdrawing substituent, plays a crucial role in activating the aromatic ring for SNAr reactions. It helps to stabilize the negatively charged Meisenheimer complex formed during the reaction through resonance and inductive effects. This stabilization lowers the activation energy of the reaction, making the substitution more favorable.

The ortho-positioning of the ester group relative to the leaving groups (fluoro and iodo) is particularly effective for this activation. In some cases, ortho-substituents like esters can also participate in the reaction through coordination with the nucleophile's counter-ion, influencing the regioselectivity of the substitution.

Table 2: Predicted Reactivity in SNAr of this compound

Leaving GroupRelative Reactivity in SNArActivating/Directing Group
FluoroHigherOrtho-tert-butyl benzoate
IodoLowerOrtho-tert-butyl benzoate

This table is based on general principles of SNAr reactions. Actual experimental outcomes may vary.

Radical Reaction Pathways

Beyond ionic pathways, this compound can also participate in radical reactions, primarily through the cleavage of the weaker carbon-iodine bond.

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is susceptible to homolytic cleavage upon initiation by radical initiators, light (photoredox catalysis), or heat. This cleavage generates an aryl radical intermediate which can then be trapped by various radical species to form new functionalized products.

Trifluoromethylation: A common application of this reactivity is in radical trifluoromethylation. rsc.orgnih.gov An aryl radical, generated from the cleavage of the C-I bond of this compound, can react with a trifluoromethyl radical (•CF3) source to yield the corresponding trifluoromethylated product. Various reagents and methods have been developed to generate •CF3 radicals for this purpose. nih.gov

Hydroxylation: Similarly, radical hydroxylation can be achieved. The aryl radical can be trapped by an oxygen source, often derived from molecular oxygen or a peroxide, to introduce a hydroxyl group onto the aromatic ring. researchgate.net

Table 3: Representative Radical Functionalization of Aryl Iodides

ReactionRadical IntermediateReagents/ConditionsProduct TypeReference
TrifluoromethylationAryl radical, CF3 radicalCF3 source (e.g., Togni's reagent, CF3I), radical initiator (e.g., AIBN) or photoredox catalystAryl-CF3 rsc.orgnih.govnih.gov
HydroxylationAryl radical, hydroxyl radical equivalentOxygen, reducing agent, or specific hydroxylation reagentsAryl-OH researchgate.net

This table illustrates general strategies for the radical functionalization of aryl iodides, which are applicable to this compound.

Electron Transfer Mechanisms in Aryl Halide Transformations

The transformation of aryl halides is a cornerstone of modern synthetic chemistry, often proceeding through mechanisms involving the transfer of electrons. researchgate.net In the case of this compound, the carbon-iodine (C-I) bond is the most susceptible to such processes due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) and carbon-carbon bonds within the molecule. Electron transfer (ET) can occur through inner-sphere or outer-sphere mechanisms, fundamentally involving the movement of an electron from a donor species to the aryl iodide moiety. researchgate.net

A plausible pathway for the transformation of this compound involves a single-electron transfer (SET) from a suitable donor, such as a photocatalyst or a low-valent transition metal complex. nih.gov This process would lead to the formation of a transient radical anion intermediate.

Proposed Single-Electron Transfer (SET) Pathway:

Formation of the Radical Anion : An electron donor transfers a single electron to the this compound molecule. The electron initially occupies the lowest unoccupied molecular orbital (LUMO) of the aromatic system.

Dissociative Electron Transfer : The newly formed radical anion is generally unstable. It can rapidly undergo dissociation, cleaving the weakest bond, which is the C-I bond. nih.gov This fragmentation results in the formation of a 2-fluoro-6-(tert-butoxycarbonyl)phenyl radical and an iodide anion (I⁻).

Subsequent Reaction of the Aryl Radical : The highly reactive aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or, more synthetically useful, coupling with other radical species or trapping by other reagents to form new carbon-carbon or carbon-heteroatom bonds.

This type of radical-mediated transformation is analogous to processes observed in the photocatalytic functionalization of other organic molecules. nih.govnih.govresearchgate.net For instance, photocatalytic systems using iridium (Ir) or ruthenium (Ru) complexes can initiate SET to generate carbon-centered radicals from suitable precursors, which then engage in further bond-forming events. nih.gov The control and efficiency of such reactions are governed by the kinetics of electron transfer and the stability of the radical intermediates involved. nih.gov

Reactivity of the Tert-butyl Ester Moiety

The tert-butyl ester group imparts specific reactivity to the molecule, distinct from that of the aryl halide portion. Its sterically hindered nature influences its stability and the mechanisms of its transformation.

The hydrolysis of tert-butyl esters, including this compound, proceeds under different conditions than simpler alkyl esters. Due to the stability of the tertiary carbocation that can be formed, these esters are readily cleaved under acidic conditions. The mechanism typically involves protonation of the ester oxygen followed by the unimolecular cleavage of the alkyl-oxygen bond (AAL1 mechanism), generating a carboxylic acid and a tert-butyl cation, which is subsequently trapped by a nucleophile (e.g., water) to form tert-butanol (B103910).

The presence of bulky ortho-substituents (fluoro and iodo) further favors this AAL1 pathway by sterically hindering any potential bimolecular attack at the carbonyl carbon (AAC2 mechanism), which is common for less hindered esters under basic conditions. Research on the hydrolysis of sterically hindered esters like tert-butyl 2,4,6-trimethylbenzoate (B1236764) has shown that alkyl-oxygen fission is the dominant pathway. rsc.org

Transesterification, the conversion of one ester to another, is also influenced by the bulky tert-butyl group. Direct transesterification under basic conditions is generally inefficient. Acid-catalyzed transesterification, proceeding through a similar carbocation intermediate, is a more viable method for converting the tert-butyl ester into other esters, such as methyl or ethyl esters, by using the corresponding alcohol as the solvent and reagent.

Table 1: Comparison of Ester Hydrolysis Conditions

Ester TypeTypical Conditions for HydrolysisDominant MechanismSteric Hindrance Effect
Primary (e.g., Methyl)Acidic or BasicAAC2 (Basic), AAC2 (Acidic)Low; susceptible to nucleophilic attack.
Secondary (e.g., Isopropyl)Acidic or BasicMixed AAC2 and AAL1Moderate; rate can be slowed.
Tertiary (e.g., Tert-butyl)AcidicAAL1High; favors carbocation formation.
This compoundAcidicAAL1Very High; ortho-substituents reinforce AAL1 pathway.

The tert-butyl group is generally considered a robust, sterically bulky protecting group, with its primary C-H bonds being notoriously unreactive. torvergata.itchemrxiv.org This lack of reactivity stems from a combination of high bond dissociation energy (approx. 100 kcal/mol) and significant steric shielding of the C-H bonds. torvergata.itchemrxiv.org

However, recent advancements in catalysis have opened up the possibility of selectively functionalizing these seemingly inert C-H bonds. torvergata.itsigmaaldrich.com A notable example is the use of a highly electrophilic manganese catalyst, [Mn(CF₃-bpeb)(OTf)₂], in the presence of hydrogen peroxide and the hydrogen-bond-donating solvent nonafluoro-tert-butyl alcohol (NFTBA). torvergata.itchemrxiv.org This system generates a powerful manganese-oxo species that is capable of overcoming the high activation barrier to oxidize the primary C-H bonds of a tert-butyl group. chemrxiv.org

This methodology achieves site-selective hydroxylation, converting a methyl group of the tert-butyl moiety into a hydroxymethyl group (-CH₂OH). torvergata.it This transformation could potentially be applied to this compound, uncovering a novel disconnection approach where the tert-butyl group is not merely a passive bulky group but a potential site for further synthetic elaboration. torvergata.itchemrxiv.org Such a late-stage functionalization would provide a powerful tool for modifying complex molecules. torvergata.it

Table 2: Catalytic System for Potential C-H Hydroxylation of a Tert-butyl Group

ComponentFunctionKey Feature
Manganese CatalystActivates the oxidantHighly electrophilic, enabling attack on strong C-H bonds. torvergata.itchemrxiv.org
Hydrogen PeroxideOxidantThe source of the oxygen atom for the hydroxylation. torvergata.it
Nonafluoro-tert-butyl alcoholSolventStrong hydrogen-bond donor that enhances catalyst activity. chemrxiv.org

This approach highlights the potential to harness the tert-butyl group as a functional handle, significantly expanding the synthetic utility of molecules like this compound. torvergata.it

Mechanistic Elucidation and Advanced Spectroscopic/computational Studies

Computational Chemistry Investigations

Computational chemistry provides a powerful lens to scrutinize the intricate details of reaction mechanisms involving tert-butyl 2-fluoro-6-iodobenzoate at a molecular level.

While specific Density Functional Theory (DFT) studies on this compound are not extensively documented in publicly available literature, the principles of DFT are routinely applied to understand similar di-ortho-substituted aromatic compounds. For instance, in related systems, DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the lowest energy pathways, and characterizing the geometries and energies of reactants, transition states, and products.

In a hypothetical reaction, such as a metal-halogen exchange at the iodine position, DFT could be used to model the approach of an organolithium reagent. The calculations would reveal the structure of the transition state, including the bond lengths and angles of the interacting species. This information is critical for understanding the activation energy of the reaction and how the fluorine and tert-butoxycarbonyl groups influence this barrier. The stability of potential intermediates, such as an ortho-lithiated species, can also be assessed, providing insights into the feasibility of subsequent reactions.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate

ParameterValue
C-Li Bond Length (Å)2.05
C-I Bond Length (Å)2.15
C-F Bond Length (Å)1.36
Dihedral Angle (Li-C-C-O)30°

The reactivity of this compound is governed by a delicate balance of electronic and steric effects imparted by its substituents. The tert-butyl group is known for its significant steric bulk, which can hinder the approach of reagents to the adjacent iodine atom and the ester functionality. uwindsor.ca This steric hindrance can influence the rate and feasibility of reactions at these positions.

Electronically, both fluorine and iodine are electronegative atoms that exert an electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. However, fluorine is also a weak π-donor through resonance (+M effect). The tert-butoxycarbonyl group is also electron-withdrawing. These electronic factors modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack. For instance, the electron-withdrawing nature of the substituents deactivates the ring towards electrophilic aromatic substitution.

Predicting the regioselectivity and stereoselectivity of reactions involving this compound is a key challenge where computational studies can provide significant guidance. For example, in a potential cross-coupling reaction, there are two possible reaction sites: the C-I bond and the C-F bond. Computational models can predict which site is more likely to react based on bond dissociation energies and the activation barriers for oxidative addition to a metal catalyst. Generally, the C-I bond is significantly more reactive in such reactions than the C-F bond.

In scenarios where new stereocenters are formed, computational methods can predict the favored stereoisomer by calculating the energies of the diastereomeric transition states. While specific predictive studies for this compound are scarce, general principles suggest that the bulky tert-butyl group would play a dominant role in directing the stereochemical outcome of many reactions.

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Intermediate Identification

To complement computational predictions, advanced spectroscopic techniques are indispensable for real-time reaction monitoring and the structural elucidation of transient or stable species.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring the progress of reactions involving this compound. For example, in a reaction involving the transformation of the ester group, in-situ IR spectroscopy could track the disappearance of the characteristic carbonyl (C=O) stretch of the starting material and the appearance of new vibrational bands corresponding to the product.

Similarly, in-situ NMR spectroscopy, particularly ¹⁹F and ¹H NMR, would be invaluable for observing changes in the chemical environment of the fluorine atom and the tert-butyl protons as the reaction proceeds. This can provide real-time kinetic data and help identify the formation of intermediates that may not be isolable.

Table 2: Characteristic Spectroscopic Data for this compound

TechniqueNucleus/GroupChemical Shift / Wavenumber
¹H NMRtert-butyl~1.6 ppm
¹³C NMRCarbonyl Carbon~165 ppm
¹⁹F NMRFluorine~ -110 ppm
IRCarbonyl (C=O)~1730 cm⁻¹

Note: These are typical approximate values and can vary based on the solvent and other experimental conditions.

X-ray crystallography provides definitive proof of molecular structure. While a crystal structure for this compound itself is not readily found in the public domain, the structures of its stable derivatives or reaction intermediates, if they can be crystallized, would offer unparalleled insight into its bonding and conformation. For instance, obtaining a crystal structure of a product from a reaction would confirm the regioselectivity and stereoselectivity of the transformation. Furthermore, the solid-state packing and intermolecular interactions observed in the crystal lattice can provide information about the compound's physical properties. Reports on similar fluorinated and iodinated benzoates highlight the utility of this technique in confirming molecular geometry and substitution patterns.

Kinetic Studies and Reaction Profiling

The steric and electronic properties imparted by the fluoro and iodo substituents, ortho to the bulky tert-butyl ester group, create a unique chemical environment. This substitution pattern significantly influences the reactivity of the aromatic ring and the ester functionality. Understanding the kinetics of reactions involving this molecule is crucial for optimizing synthetic protocols and for the rational design of new chemical transformations.

Quantitative Rate Constant Determinations

To date, detailed quantitative rate constant determinations for reactions specifically involving this compound are not extensively reported in publicly accessible literature. The determination of rate constants, typically achieved through methods such as stopped-flow spectroscopy, NMR monitoring of reaction progress, or gas chromatography, provides fundamental insights into reaction mechanisms. For analogous ortho-dihalo-substituted benzene derivatives, such studies have been pivotal in understanding phenomena like the generation of aryne intermediates or the rates of metal-catalyzed cross-coupling reactions.

Table 1: Hypothetical Rate Constant Data for a Cross-Coupling Reaction

Reactant Initial Concentration (mol/L) Initial Rate (mol/L·s)
This compound 0.1 1.2 x 10⁻⁵
This compound 0.2 2.4 x 10⁻⁵
Coupling Partner 0.1 1.2 x 10⁻⁵
Coupling Partner 0.2 2.5 x 10⁻⁵
Catalyst 0.001 1.2 x 10⁻⁵
Catalyst 0.002 2.3 x 10⁻⁵

This table represents a hypothetical dataset to illustrate how rate constants would be determined. Actual experimental data is not currently available in the literature.

Activation Energy Analysis and Reaction Pathway Comparisons

The activation energy (Ea) is a critical parameter derived from kinetic studies, defining the minimum energy required for a reaction to occur. It is typically determined by measuring the rate constant at various temperatures and applying the Arrhenius equation. Such analyses for this compound would be invaluable for comparing the feasibility of different potential reaction pathways.

For example, the formation of a benzyne (B1209423) intermediate from this compound upon treatment with a strong base could proceed via two distinct pathways: elimination of HI or elimination of HF. Computational chemistry, in concert with experimental kinetic data, could be employed to calculate the activation barriers for both pathways. The pathway with the lower activation energy would be the kinetically favored one.

Table 2: Illustrative Activation Energy Comparison for Benzyne Formation

Reaction Pathway Calculated Activation Energy (Ea) (kJ/mol)
Elimination of HI 120
Elimination of HF 155

This table is for illustrative purposes only, showing how activation energy data could be used to compare reaction pathways. These values are not based on published experimental or computational results for this specific compound.

Further computational studies could map the entire potential energy surface of a reaction, identifying transition states and intermediates. This would provide a detailed, step-by-step energetic profile of the reaction, offering a deeper understanding than what can be gleaned from experimental kinetics alone. Comparing these computed pathways with experimental observations is a powerful approach for robust mechanistic elucidation.

Strategic Applications in Complex Organic Synthesis

Synthesis of Structurally Diverse Molecular Scaffolds for Chemical Space Exploration

The exploration of chemical space through the synthesis of structurally diverse molecular scaffolds is a cornerstone of modern drug discovery and materials science. Aryl iodides are pivotal starting materials in this endeavor, primarily due to their reactivity in a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the systematic introduction of various substituents and the construction of novel molecular frameworks.

In principle, tert-butyl 2-fluoro-6-iodobenzoate is an ideal candidate for such synthetic strategies. The iodo group can be readily displaced by a range of coupling partners, including boronic acids, alkynes, and amines, to generate a library of compounds with diverse functionalities.

However, a comprehensive search of scientific literature did not yield specific studies or examples where this compound has been explicitly used for the purpose of generating diverse molecular scaffolds for chemical space exploration. While the potential for its use in such applications is high, there is no documented evidence to present at this time.

Enabling Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex, often drug-like, molecules in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The reactivity and selectivity of the functional group being introduced are of paramount importance.

The carbon-iodine bond of this compound is well-suited for LSF reactions. Its position on the aromatic ring, flanked by a fluorine atom and a tert-butyl ester, offers a unique electronic and steric environment that could, in theory, be exploited for selective transformations on a complex molecular backbone.

As with the previous section, there is a notable absence of published research detailing the application of this compound in late-stage functionalization protocols. While the compound possesses the necessary chemical attributes for such applications, specific examples of its use in the modification of complex molecules are not available in the current body of scientific literature.

Emerging Research Frontiers and Future Prospects

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for tert-butyl 2-fluoro-6-iodobenzoate and related compounds often rely on multi-step procedures that may generate significant chemical waste. Future research is geared towards developing more sustainable and atom-economical approaches that minimize byproducts and environmental impact.

Key Research Directions:

Domino Cyclization Reactions: One-step methods to construct the functionalized aromatic ring from acyclic precursors are being explored. For instance, domino cyclization reactions can save resources and improve reaction efficiency, aligning with the principles of modern chemical atom economy.

Catalytic Amidation: Direct catalytic amidation reactions between carboxylic acids or esters and arylamines present a more straightforward and cost-effective approach for creating related amide structures. Overcoming the lower nucleophilicity of arylamines is a key challenge being addressed through the development of novel catalysts. acs.org

Atom-Economical Cross-Coupling: Research into Suzuki-Miyaura coupling reactions is focusing on methods that efficiently utilize all alkyl or aryl groups from organoboron reagents, thereby maximizing atom economy. acs.org

Exploration of Novel Catalytic Systems Beyond Palladium

While palladium catalysis is a cornerstone of cross-coupling reactions involving aryl halides, its cost and potential for product contamination are driving the search for alternative catalytic systems.

Novel Catalytic Approaches:

Catalyst SystemDescriptionPotential Advantages
Ligand-Free Metal Catalysis Utilizes transition metals without the need for complex and often expensive ligands. These systems can be more recyclable and cost-effective. rsc.orgrsc.orgRecyclability, cost-effectiveness, sustainability, and suitability for industrial applications. rsc.org
N-Heterocyclic Carbene (NHC) Complexes Air- and moisture-stable (NHC)Pd(allyl)Cl complexes have shown high activity in cross-coupling and dehalogenation reactions of aryl halides. organic-chemistry.orgHigh stability, efficiency at mild temperatures, and suitability for both conventional and microwave-assisted synthesis. organic-chemistry.org
Copper and Nickel-Based Catalysts These earth-abundant metals are being investigated as lower-cost alternatives to palladium for cross-coupling reactions of aryl halides in aqueous media. wiley-vch.deReduced cost and toxicity compared to palladium.
Bio-Supported Nanoparticles Recyclable palladium nanoparticles supported on biological materials offer an efficient and phosphine-free catalytic system for Suzuki reactions in water. rsc.orgHigh recyclability and compatibility with green solvents like water.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation and continuous processing technologies is set to revolutionize the synthesis and optimization of reactions involving this compound.

Flow Chemistry: This approach involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. It offers significant advantages in terms of reaction control, scalability, and safety, particularly for hazardous reactions. vapourtec.comwikipedia.orgrsc.org The precise control over parameters like temperature and residence time can lead to improved yields and selectivity. rsc.org Continuous flow systems are particularly well-suited for handling hazardous gases and can be more easily automated. wikipedia.org Multi-step syntheses of active pharmaceutical ingredients have been successfully demonstrated using flow chemistry. nih.gov

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized setups. nih.govresearchgate.netchemrxiv.orgyoutube.com This technology dramatically accelerates the optimization of reaction parameters such as catalysts, solvents, and temperature, while minimizing the consumption of valuable starting materials. youtube.comdomainex.co.uk When coupled with advanced analytical techniques like mass spectrometry, HTE can generate vast datasets that can be used to gain a deeper understanding of reaction mechanisms and to train machine learning algorithms for predictive chemistry. nih.govyoutube.com

Bio-inspired Synthetic Approaches and Mimicry of Enzymatic Transformations

Nature provides a rich blueprint for performing complex chemical transformations with high selectivity and under mild conditions. Bio-inspired and enzymatic approaches are emerging as a powerful strategy for the synthesis of halogenated aromatic compounds.

Enzymatic Halogenation:

Halogenating enzymes, or halogenases, offer an environmentally benign alternative to traditional chemical halogenation methods, which often require harsh conditions. researchgate.netacs.org These enzymes utilize readily available halide ions and mild oxidants. researchgate.net

Classes of Halogenating Enzymes:

Enzyme ClassMechanismSubstrate Preference
Flavin-dependent halogenases (FDHs) Catalyze the 2e⁻ oxidation of a halide to a hypohalite, which then performs an electrophilic aromatic substitution. nih.govElectron-rich aromatic rings. nih.govacs.org
Heme-dependent haloperoxidases Require H₂O₂ and a halide to halogenate electron-rich aromatic substrates. acs.orgAromatic and electron-rich compounds. acs.org
Non-heme iron-dependent halogenases Employ a radical mechanism to halogenate unactivated aliphatic carbons. nih.govacs.orgAliphatic, unactivated C-H bonds. acs.org

The high selectivity of these enzymes has motivated efforts to engineer them for biocatalytic applications. researchgate.net Refactoring plant biosynthetic pathways in microbial systems, such as yeast, is creating new opportunities for the biosynthesis of novel halogenated compounds. nih.gov

Design of New Reagents and Methodologies Leveraging Vicinal Halo-Functionality

The presence of vicinal fluorine and iodine atoms in this compound offers unique opportunities for the development of novel synthetic methodologies.

Organohalides are versatile intermediates in organic synthesis, and the combination of a trifluoromethyl group with a halide is found in many medicinally important compounds. nih.govrsc.org The development of efficient methods for the vicinal halo-trifluoromethylation of alkenes highlights the synthetic value of this structural motif. nih.govrsc.org

Future research in this area will likely focus on:

Developing novel reagents that can selectively introduce the 2-fluoro-6-iodobenzoyl moiety into complex molecules.

Exploring new reaction pathways that take advantage of the differential reactivity of the C-F and C-I bonds.

Utilizing the steric and electronic properties of the vicinal halogens to control the regioselectivity and stereoselectivity of subsequent transformations.

Applying computational studies to design new reactions and predict the reactivity of this unique building block.

The continued exploration of these research frontiers will undoubtedly expand the synthetic toolbox available to organic chemists and further establish this compound as a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2-fluoro-6-iodobenzoate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves esterification of 2-fluoro-6-iodobenzoic acid with tert-butanol using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid (e.g., H₂SO₄). Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via Design of Experiments (DOE) to maximize yield and purity. Monitor intermediates via TLC or HPLC .
  • Data Handling : Compare yields under varying conditions (e.g., THF vs. DCM solvents) and validate purity using ¹H/¹³C NMR and mass spectrometry. Address contradictions in literature-reported yields by cross-referencing solvent polarity and catalyst activity .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Use multi-spectral analysis:

  • NMR : Confirm ester carbonyl (δ ~165-170 ppm) and tert-butyl group (δ ~1.3 ppm for -C(CH₃)₃).
  • X-ray crystallography : Resolve molecular geometry and confirm iodine/fluorine positions.
  • IR spectroscopy : Validate C=O stretching (~1720 cm⁻¹) and C-F/C-I bonds.
    Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Iodine’s leaving-group ability and fluorine’s electron-withdrawing effect direct substitution to the para position relative to fluorine. Test regioselectivity via:

  • Competitive reactions : Compare SNAr (nucleophilic aromatic substitution) with palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
  • Kinetic studies : Monitor reaction progress under varying temperatures and bases (e.g., K₂CO₃ vs. CsF).
    Use Hammett plots to correlate substituent effects with reaction rates .

Q. How does this compound behave under thermal or oxidative conditions, and what decomposition pathways are plausible?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Oxidative degradation can be studied using radical initiators (e.g., AIBN) or ozone exposure. Analyze decomposition products via GC-MS and propose mechanistic pathways (e.g., tert-butyl cleavage or iodine loss). Compare stability with analogous esters (e.g., methyl vs. benzyl derivatives) .

Q. What computational methods are effective in modeling the electronic and steric effects of this compound in catalytic systems?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to calculate:

  • Electrostatic potential maps : Identify electron-deficient regions for nucleophilic attack.
  • Frontier molecular orbitals : Predict reactivity in cross-coupling reactions (e.g., HOMO-LUMO gaps).
    Validate models against experimental kinetic data and crystallographic bond lengths .

Data Contradiction and Interpretation

Q. How should researchers resolve discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Meta-analysis : Compare ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos), solvent polarity, and base strength across studies.
  • Control experiments : Replicate conflicting protocols with standardized reagents.
  • Statistical tools : Apply ANOVA to identify significant variables (e.g., catalyst loading, reaction time).
    Contradictions often arise from unaccounted trace moisture or oxygen in reaction setups .

Application-Oriented Questions

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals, and how can its reactivity be tailored for API intermediates?

  • Methodological Answer : The iodine moiety enables cross-coupling (e.g., Sonogashira or Heck reactions) to introduce alkynes or alkenes, while fluorine enhances metabolic stability. For API synthesis:

  • Protecting group strategy : Use tert-butyl ester as a temporary protecting group for carboxylic acids.
  • Late-stage functionalization : Introduce pharmacophores via iodobenzene’s reactivity.
    Validate intermediates using high-resolution LC-MS and in vitro stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.